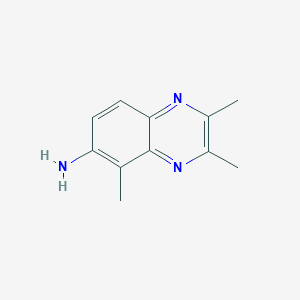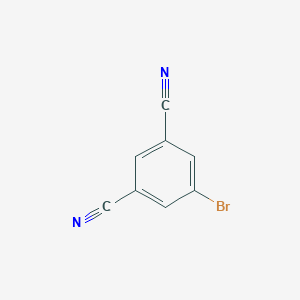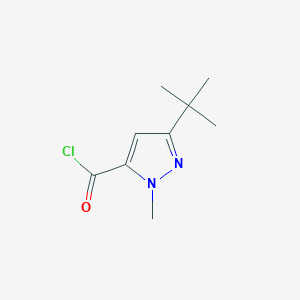![molecular formula C7H5N3O3 B065755 5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione CAS No. 185676-81-7](/img/structure/B65755.png)
5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound with a unique structure that includes both pyridine and pyrazine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a pyridine derivative with a pyrazine derivative, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium methoxide (MeONa) in butanol (BuOH) under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X) where R is an alkyl group and X is a leaving group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool in studying cellular processes and mechanisms.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar core structure but different functional groups.
Pyrazolo[3,4-d]pyrimidine: A compound with a pyrazole ring fused to a pyrimidine ring, showing different reactivity and applications.
Uniqueness
5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione is unique due to its specific combination of pyridine and pyrazine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
Eigenschaften
CAS-Nummer |
185676-81-7 |
|---|---|
Molekularformel |
C7H5N3O3 |
Molekulargewicht |
179.13 g/mol |
IUPAC-Name |
5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H5N3O3/c11-6-7(12)9-5-4(8-6)2-1-3-10(5)13/h1-3,13H,(H,8,11) |
InChI-Schlüssel |
HIWCKYONJHUVDF-UHFFFAOYSA-N |
SMILES |
C1=CN(C2=NC(=O)C(=O)NC2=C1)O |
Kanonische SMILES |
C1=CN(C2=NC(=O)C(=O)NC2=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B65679.png)





![(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B65689.png)




